3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14) |
InChI Key |
UNSRVHBCWJZHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route via Activation of Carboxylic Acid Derivatives
Step 1: Activation of the Carboxylic Acid
- The process begins with the activation of a suitable precursor, such as 2,2-dimethylpropanoic acid or its derivatives, using reagents like oxalyl chloride or carbodiimides (e.g., DCC, EDC).
- For example, oxalyl chloride converts the acid into an acyl chloride, which is more reactive for subsequent amidation.
Step 2: Nucleophilic Attack by 3-Aminopiperidine
- The activated acid chloride reacts with 3-aminopiperidine under controlled conditions (often in an inert solvent like dichloromethane) to form the amide linkage, yielding the intermediate 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid .
Step 3: Purification
- The crude product is purified through recrystallization or chromatography, often followed by characterization via NMR, IR, and mass spectrometry.
Route via Ester Intermediates
- An alternative involves synthesizing ester derivatives such as methyl or benzyl esters of the acid, which are then coupled with 3-aminopiperidine .
- The ester is later hydrolyzed under acidic or basic conditions to obtain the free acid.
Specific Preparation Data and Conditions
Research Discoveries and Patent Data
- A patent (US9522915B2) describes a method for synthesizing intermediates related to linagliptin , involving similar activation and coupling strategies, which can be adapted for the synthesis of This compound (patent details summarized in).
- The process involves the formation of amino acid derivatives via coupling of 3-aminopiperidine with activated carboxylic acids, followed by purification steps.
Data Tables Summarizing Synthesis Parameters
Summary of Key Research Findings
- The synthesis of This compound is well-established via amide bond formation using activated carboxylic acids and 3-aminopiperidine .
- Patent literature confirms the effectiveness of using acyl chlorides or carbodiimide-mediated coupling.
- Optimization of reaction conditions (temperature, solvent, reagent equivalents) is critical for high yield and purity.
- Purification techniques such as recrystallization from suitable solvents or chromatography are routinely employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
Scientific Research Applications
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the 2,2-dimethylpropanoic acid backbone but differ in substituents, leading to distinct physicochemical and biological properties:
PPARα/δ and PPARα/γ Dual Activators
- 73a: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid
- 73b: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid Key Features: These compounds act as dual PPARα/δ (73a) and PPARα/γ (73b) activators, with potency comparable to the reference compound Wy-14643 .
cPLA2 Inhibitor (MK-886)
- Structure: 3-[1-(4-chlorobenzyl)-5-isopropyl-3-(tert-butylthio)-1H-indol-2-yl]-2,2-dimethylpropanoic acid Key Features: MK-886 is a potent inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme in inflammatory pathways . The indole core with chlorobenzyl and tert-butylthio groups enhances hydrophobic interactions with enzyme pockets. Differentiation: The bulky indole substituent contrasts sharply with the compact aminopiperidine group, suggesting divergent target selectivity. MK-886’s higher molecular weight (≈500 g/mol) may also affect pharmacokinetics compared to the lighter aminopiperidine derivative (219.59 g/mol).
Aryl-Substituted Derivatives
- 7-34: 3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid
- 7-57: 3-([1,1'-biphenyl]-4-yl)-2,2-dimethylpropanoic acid Key Features:
- 7-57: The biphenyl moiety increases aromatic surface area, which could favor π-π stacking in receptor binding . Differentiation: Both lack the basic amine of the aminopiperidine derivative, reducing solubility but increasing passive diffusion across lipid membranes.
Biological Activity
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid (also known as dihydrochloride salt) is a compound with significant implications in biological research, particularly in the study of enzyme interactions and potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 245.1 g/mol
- CAS Number : 2418667-68-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing several biochemical pathways. The compound's structure allows it to engage in specific binding interactions that modulate enzyme activity, particularly in protein kinases like glycogen synthase kinase 3 (GSK-3) which is implicated in numerous diseases including Alzheimer's disease .
Enzyme Interaction Studies
Research indicates that this compound is utilized in studies focusing on enzyme interactions. For example, it has been employed to explore the binding affinities and kinetic parameters of various enzymes, contributing to a better understanding of metabolic pathways.
Therapeutic Potential
The compound shows promise in drug development due to its ability to inhibit specific enzymes linked to disease progression. Notably, it has been investigated for its potential as a GSK-3 inhibitor, which is crucial for developing treatments for conditions such as diabetes and neurodegenerative diseases .
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
-
Structure-Activity Relationship (SAR) Studies :
- A series of derivatives based on this compound were synthesized to evaluate their inhibitory potency against GSK-3β. The results indicated that modifications to the piperidine ring significantly affect biological activity and metabolic stability .
- The most potent derivatives exhibited IC50 values in the nanomolar range, showcasing enhanced efficacy compared to parent compounds .
-
Case Study: GSK-3 Inhibition :
- A study highlighted the role of this compound in inhibiting GSK-3β activity. The introduction of specific substituents improved both potency and metabolic stability, demonstrating the importance of structural modifications in drug design .
- The findings suggest that compounds with similar scaffolds could serve as leads for developing new therapeutic agents targeting GSK-3β.
Data Table: Summary of Biological Activity Studies
Q & A
Q. What are the common synthetic routes for 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid, and how are protecting groups utilized in its synthesis?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Amino Group Protection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during coupling reactions .
- Coupling Reactions : Activation of carboxylic acid moieties with reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation, followed by deprotection under acidic conditions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product.
- Reference : Commercial building blocks (e.g., EN300-26678019) from suppliers like Enamine Ltd. provide pre-protected intermediates, streamlining synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 219.59 g/mol for the dihydrochloride form) and detects impurities .
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., dimethyl groups at C2) and piperidine ring conformation.
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+ ≈ 143.6 Ų) for structural validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : The B97-D functional, which includes dispersion corrections, is ideal for modeling non-covalent interactions (e.g., amine-carboxylic acid hydrogen bonding) and reaction pathways .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability of the piperidine ring in aqueous environments.
- Reference : Predicted CCS values align with DFT-optimized geometries for gas-phase studies .
Q. How does the 3-aminopiperidine moiety influence the compound's interaction with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Amine Protonation : The basic amine (pKa ~10) facilitates binding to acidic residues in enzymes or receptors.
- Conformational Rigidity : The piperidine ring restricts rotational freedom, enhancing target selectivity.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to protein targets.
- In Vitro Assays : Test inhibition of enzymes (e.g., proteases) using fluorogenic substrates.
- Reference : Analogous compounds with substituted piperidines show modulated bioactivity due to steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
